Alpha-D-Lyxofuranose is a sugar compound classified as a furanose form of D-lyxose, a pentose monosaccharide. This compound is of interest due to its potential applications in various biochemical processes and its role in carbohydrate chemistry. It exists primarily in a cyclic form, which is significant for its reactivity and interaction with other biomolecules.
Alpha-D-Lyxofuranose can be derived from D-lyxose, which is found in certain natural sources such as plant polysaccharides. It is classified under the category of carbohydrates, specifically as a pentose sugar. The furanose form indicates that the sugar contains a five-membered ring structure, which is common among sugars that participate in biological processes.
The synthesis of alpha-D-Lyxofuranose can be achieved through several methods, including:
The synthesis requires careful control of temperature, pH, and reaction time to ensure high yields and purity of the product. Techniques such as chromatography may be employed for purification.
Alpha-D-Lyxofuranose has a molecular formula of C5H10O5. Its structure features a five-membered ring with four carbon atoms and one oxygen atom. The specific configuration at the anomeric carbon (C1) distinguishes it as the alpha form.
This representation highlights the furanose ring and the hydroxyl groups attached to the carbon atoms.
Alpha-D-Lyxofuranose participates in various chemical reactions typical of carbohydrates:
The reactivity of alpha-D-Lyxofuranose is influenced by its anomeric configuration and the presence of hydroxyl groups, which can undergo nucleophilic attack or oxidation.
The mechanism of action for alpha-D-Lyxofuranose primarily involves its role in glycosylation reactions where it donates its anomeric carbon to nucleophiles, forming new carbohydrate structures.
This process is crucial in the biosynthesis of oligosaccharides and polysaccharides, impacting cellular functions and signaling pathways.
Alpha-D-Lyxofuranose has several scientific uses:
Alpha-D-lyxofuranose (α-D-lyxofuranose) represents a structurally distinctive monosaccharide within the rare pentofuranose family. Chemically defined as a five-carbon furanose sugar with the D-lyxo configuration and α-anomeric orientation, this compound (CAS Registry 25545-04-4) possesses the molecular formula C₅H₁₀O₅ and a molecular weight of 150.13 g/mol [3] [7] [8]. Its significance stems from its stereochemical uniqueness – as the C-3 epimer of α-D-xylofuranose and C-2 epimer of α-D-ribofuranose – which creates distinctive three-dimensional spatial arrangements of hydroxyl groups that differentiate it from more common pentoses [3] [6]. These stereochemical features potentially confer distinctive molecular recognition properties relevant to biological systems, warranting specialized investigation beyond its more abundant stereoisomers.
Rare pentofuranoses occupy a specialized niche in medicinal chemistry due to their distinctive biochemical properties and potential as scaffolds for drug discovery:
Metabolic Stability: The furanose ring structure often demonstrates enhanced resistance to enzymatic degradation compared to pyranose forms, potentially prolonging biological activity in therapeutic applications [5]. This stability arises because many metabolic enzymes specifically recognize the six-membered pyranose conformation, leaving furanose forms less susceptible to hydrolysis.
Stereochemical Diversity: With four chiral centers, pentofuranoses like α-D-lyxofuranose provide complex three-dimensional frameworks that can precisely position pharmacophores for interaction with biological targets. This spatial control is difficult to achieve with simpler, more flexible scaffolds [3] [6]. The specific configuration of hydroxyl groups in α-D-lyxofuranose creates hydrogen-bonding patterns distinct from other pentoses, enabling unique molecular recognition capabilities.
Glycomimetic Design: Rare sugars serve as precursors for novel glycomimetics – synthetic molecules that mimic carbohydrate structures but with enhanced drug-like properties. The rarity of α-D-lyxofuranose in nature makes it particularly valuable for developing non-natural glycosides that evade normal metabolic pathways [5] [8]. This evasion strategy is critical for extending the half-life of glycoside-based therapeutics.
Conformational Constraints: The furanose ring imposes distinct torsional angles and conformational restrictions not present in linear or pyranose-form sugars. These constraints can be exploited to lock bioactive conformations or enhance binding specificity against biological targets [6]. The envelope and twist conformations accessible to the furanose ring provide dynamic structural versatility within a constrained system.
The exploration of lyxose derivatives in pharmaceutical research has followed an evolving trajectory, with α-D-lyxofuranose emerging as a compound of increasing interest:
Early Recognition as a Biochemical Rarity: Lyxose was historically categorized among the "rare sugars" due to its scarce natural occurrence compared to glucose, xylose, or ribose. This rarity initially limited its investigation in biochemical contexts. However, this same scarcity later positioned it as a valuable molecular probe for studying carbohydrate-processing enzymes and transporters [3] [8]. The ChEBI database formally recognized α-D-lyxofuranose as a distinct chemical entity requiring manual annotation, highlighting its specialized status in bioinformatics resources [3].
SGLT Inhibitor Development: Research into sodium-glucose cotransporter (SGLT) inhibitors revealed the critical importance of sugar stereochemistry for biological activity. While initial SGLT2 inhibitors featured common sugars like glucose (e.g., phlorizin) and later D-xylose (e.g., N-β-D-xylosylindole derivatives), these established the foundational principle that modifications to sugar configuration significantly impact inhibitory potency and selectivity [2] [5]. The discovery that N-β-D-xylosylindole derivatives acted as potent SGLT2 inhibitors with EC₅₀ values comparable to phlorizin demonstrated that non-glucose sugars could effectively modulate glucose transport mechanisms [2]. This breakthrough established a precedent for exploring rare epimers like lyxose.
Glycoside Structure-Activity Relationships (SAR): Systematic SAR studies demonstrated that even subtle stereochemical changes in the sugar moiety dramatically influence pharmacological properties. For example, modifications to the O-glucoside of sergliflozin significantly altered SGLT2 inhibition, establishing that exploration of rare sugar configurations represents a viable strategy for optimizing glycoside therapeutics [5]. These findings provided the rationale for investigating unconventional pentofuranoses like α-D-lyxofuranose as novel scaffolds.
Contemporary Research Focus: Recent investigations have increasingly targeted rare sugars as patentable scaffolds with potentially improved target selectivity or pharmacokinetic profiles. The development of C-glycosides as metabolically stable alternatives to O-glycosides further expanded opportunities for lyxose derivatives, including its furanose form [5]. The structural similarities between D-lyxose and D-xylose – differing only at C-3 – position α-D-lyxofuranose as a strategic candidate for probing the steric tolerance of carbohydrate-binding pockets in biological targets.
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: 5042-08-0